ethyl N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate
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Overview
Description
Ethyl N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the imidazo[1,2-a]pyridine core in the structure imparts significant pharmacological properties, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. Another approach includes the use of arylglyoxals and Meldrum’s acid in a multicomponent condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve solvent- and catalyst-free synthesis under microwave irradiation, which offers a more efficient and environmentally friendly approach . This method allows for the rapid synthesis of imidazo[1,2-a]pyridines with high yields and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or transition metal catalysis.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazo[1,2-a]pyridine core, especially at the 3-position.
Common Reagents and Conditions
Oxidation: Metal-free oxidation or transition metal catalysts.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. For example, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: An imidazo[1,2-a]pyridine derivative used as a hypnotic agent.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
Uniqueness
Ethyl N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and development.
Properties
Molecular Formula |
C16H14ClN3O2 |
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Molecular Weight |
315.75 g/mol |
IUPAC Name |
ethyl N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate |
InChI |
InChI=1S/C16H14ClN3O2/c1-2-22-16(21)19-15-14(11-6-8-12(17)9-7-11)18-13-5-3-4-10-20(13)15/h3-10H,2H2,1H3,(H,19,21) |
InChI Key |
YEMWJFQKOMTQQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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